molecular formula C17H17FO4 B4999296 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B4999296
M. Wt: 304.31 g/mol
InChI Key: JXQBHBIOIJWDEF-UHFFFAOYSA-N
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Description

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with fluorophenoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with 3-chloropropanol to form 3-(2-fluorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy or methoxy groups.

Major Products

    Oxidation: 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde

Uniqueness

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro- and bromo-substituted analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQBHBIOIJWDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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